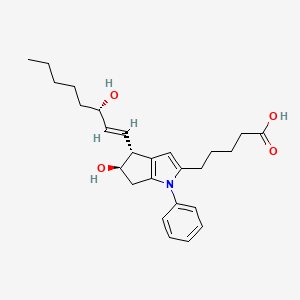
车前糖苷
描述
It is a naturally occurring compound with a molecular formula of C16H24O9 and a molecular weight of 360.36 . Yuheinoside is known for its various biological activities and is used primarily in scientific research.
科学研究应用
Yuheinoside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for the study of iridoid glucosides . In biology, Yuheinoside is studied for its potential anti-inflammatory and antioxidant properties . In medicine, it is being investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders . Additionally, Yuheinoside is used in the industry for the development of new drugs and natural product-based therapies .
作用机制
Target of Action
Plantarenaloside, also known as Yuheinoside, is an iridoid glucoside . Iridoids are a type of monoterpenes that are prevalent in the angiosperm plant families The primary targets of Plantarenaloside are not well-documented in the literature
Mode of Action
They are involved in various biological processes such as anti-inflammatory, anti-tumor, and hepatoprotective activities
Biochemical Pathways
Iridoids are known to affect various biological pathways related to inflammation, cancer, and liver diseases . More research is needed to understand the specific pathways influenced by Plantarenaloside.
Pharmacokinetics
Understanding these properties is crucial for predicting the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion
Result of Action
Iridoids, the class of compounds to which plantarenaloside belongs, are known to have various biological effects such as anti-inflammatory, anti-tumor, and hepatoprotective activities . More research is needed to understand the specific effects of Plantarenaloside at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Plantarenaloside. Factors such as temperature, light, soil composition, and water availability can affect the biosynthesis and accumulation of iridoids in plants . These factors can potentially influence the concentration of Plantarenaloside in the plant tissues, thereby affecting its efficacy and stability.
准备方法
化学反应分析
Yuheinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Yuheinoside can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
相似化合物的比较
Yuheinoside is structurally similar to other iridoid glucosides such as Euphroside, 8-Epideoxyloganic acid, and Loganic acid . Yuheinoside is unique in its specific biological activities and potential therapeutic applications . The similar compounds include:
- Euphroside (CAS#76994-07-5)
- 8-Epideoxyloganic acid (CAS#88668-99-9)
- Loganic acid (CAS#22255-40-9)
- Shanzhiside (CAS#29836-27-9)
- Negundoside (CAS#82451-20-5)
These compounds share similar structural features but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties and biological activities .
属性
IUPAC Name |
(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRICPXIMDIGF-FHZCTKOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993185 | |
| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72396-01-1 | |
| Record name | Plantarenaloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLANTARENALOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)


